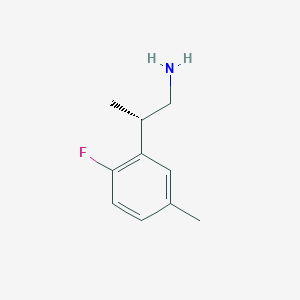
2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H11ClN4O. It is known for its unique structural properties and reactivity, making it a versatile material in scientific research . This compound is part of the nicotinamide derivatives family, which are known for their wide range of biological applications .
Mecanismo De Acción
Mode of Action
It’s known that the reaction between 2-chloro-4,6-dimethylpyrimidine and substituted anilines is an aromatic nucleophilic substitution taking place via the corresponding meisenheimer complexes .
Pharmacokinetics
The compound’s molecular weight is 142586 , which may influence its absorption and distribution in the body
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with nicotinamide under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be more efficient than conventional heating methods . This method involves the aromatic nucleophilic substitution of halogen pyrimidines with nicotinamide, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and reduced reaction times. The use of microwave irradiation in industrial settings can significantly decrease the production time and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo aromatic nucleophilic substitution reactions, particularly with aniline derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include aniline derivatives, and the reactions are often carried out under microwave irradiation to enhance efficiency.
Oxidation and Reduction: Typical reagents for oxidation might include potassium permanganate or chromium trioxide, while reduction might involve hydrogen gas or metal hydrides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives can yield various 2-anilinopyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide has diverse applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide (ND1)
- 2-chloro-N-(3-chlorophenyl)nicotinamide (ND2)
- 2-chloro-N-(4-chlorophenyl)nicotinamide (ND3)
- N-(2-bromophenyl)-2-chloronicotinamide (ND4)
Uniqueness
2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide is unique due to its specific structural features, which include the presence of both pyrimidinyl and nicotinamide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Propiedades
IUPAC Name |
2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-7-6-8(2)16-12(15-7)17-11(18)9-4-3-5-14-10(9)13/h3-6H,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZTXMWWHKTZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(N=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2889482.png)
![1-(3,4-dimethoxybenzyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2889487.png)


![N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide](/img/structure/B2889493.png)



![1-(2,5-dimethylbenzyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2889498.png)


![9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2889501.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2889502.png)

